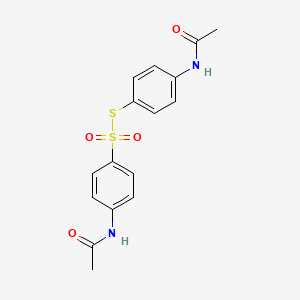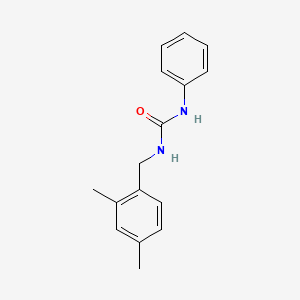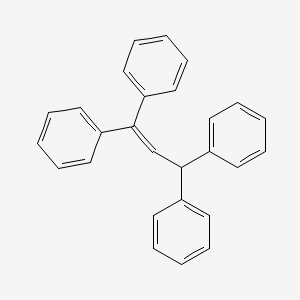
Piperidin-1-ylmethanethiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE is a chemical compound with the molecular formula C6H14ClNS. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methanethiol group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE typically involves the reaction of piperidine with methanethiol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Piperidine+Methanethiol+Hydrochloric Acid→PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE
Industrial Production Methods
In industrial settings, the production of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for further use .
Análisis De Reacciones Químicas
Types of Reactions
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds.
Aplicaciones Científicas De Investigación
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methanethiol group plays a crucial role in these interactions, often forming covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A parent compound with a similar structure but lacks the methanethiol group.
Piperidine derivatives: Compounds such as N-methylpiperidine and N-ethylpiperidine share structural similarities.
Uniqueness
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H14ClNS |
|---|---|
Peso molecular |
167.70 g/mol |
Nombre IUPAC |
piperidin-1-ylmethanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c8-6-7-4-2-1-3-5-7;/h8H,1-6H2;1H |
Clave InChI |
QUICOBLVCJEHHP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


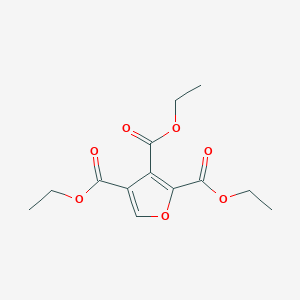

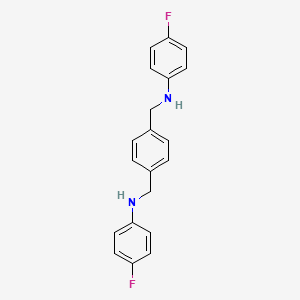
![2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B15076652.png)
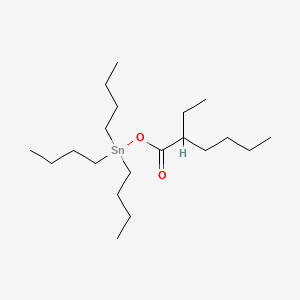
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15076663.png)
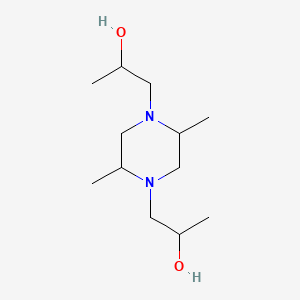

![N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea](/img/structure/B15076690.png)

